molecular formula C8H5F3O3S B1453631 4-Trifluoromethanesulfinylbenzoic acid CAS No. 948-39-0

4-Trifluoromethanesulfinylbenzoic acid

Cat. No.: B1453631
CAS No.: 948-39-0
M. Wt: 238.19 g/mol
InChI Key: AAWWFZARYNKTIC-UHFFFAOYSA-N
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Description

4-Trifluoromethanesulfinylbenzoic acid (CAS 948-39-0) is a benzoic acid derivative with a molecular formula of C8H5F3O3S and a molecular weight of 238.19 g/mol . The compound features a unique combination of a carboxylic acid group and an electron-withdrawing trifluoromethanesulfinyl group on the benzene ring. This structure makes it a valuable, multi-functional building block in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a precursor for synthesizing a wide range of derivatives, such as amides, esters, and more complex heterocyclic scaffolds. The distinct properties of the sulfinyl group can be exploited in the development of novel pharmaceutical candidates, agrochemicals, and functional materials. The structural motif of substituted benzoic acids is frequently explored in the search for new bioactive molecules with potential antimicrobial and antitumor properties . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(trifluoromethylsulfinyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWWFZARYNKTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 4-(Trifluoromethyl)benzaldehyde to 4-(Trifluoromethyl)benzoic Acid

Though this method focuses on 4-(trifluoromethyl)benzoic acid, it provides foundational insight into the preparation of trifluoromethyl-substituted benzoic acids, which can be further functionalized to sulfinyl derivatives.

  • Procedure :
    A mixture of 4-(trifluoromethyl)benzaldehyde (1 mmol), copper(II) acetate monohydrate (0.003 mmol), cobalt(II) diacetate tetrahydrate (0.003 mmol), and water (2 mL) is placed in a glass reaction tube. Oxygen is supplied under atmospheric pressure using an oxygen balloon. The mixture is stirred and heated at 70°C for 1 hour. After cooling, the solid product is isolated by centrifugation, washed with water, and dried.

  • Outcome :
    The oxidation yields 4-(trifluoromethyl)benzoic acid with a high yield of 99%. The reaction is efficient and uses mild conditions with readily available catalysts.

Parameter Details
Starting material 4-(Trifluoromethyl)benzaldehyde
Catalysts Cu(OAc)2·H2O, Co(OAc)2·4H2O
Solvent Water
Temperature 70°C
Reaction time 1 hour
Atmosphere Oxygen balloon (atmospheric)
Yield 99%

Preparation of 4-Trifluoromethylthio Bromobenzene as a Key Intermediate

The synthesis of 4-trifluoromethylthio benzoic acid involves the preparation of 4-trifluoromethylthio bromobenzene, which serves as a crucial intermediate.

  • Diazotization and Sandmeyer Reaction :
    4-Trifluoromethylthio aniline is dissolved in 20% dilute sulfuric acid and cooled to 0°C. Sodium nitrite solution is added dropwise, maintaining the temperature below 5°C to form the diazonium salt. After completion, cuprous bromide is added, and the mixture is warmed to 30–50°C and stirred for 16–48 hours to effect the Sandmeyer bromination.

  • Isolation :
    The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield crude 4-trifluoromethylthio bromobenzene with over 96% purity and yields ranging from 81.8% to 83.3%.

Step Conditions Yield (%) Purity (GC)
Diazotization 0°C, 20% H2SO4, NaNO2 addition - -
Sandmeyer bromination CuBr, 30–50°C, 16–48 h 81.8–83.3 >96%
Extraction & purification Ethyl acetate, drying, concentration - -

Conversion of 4-Trifluoromethylthio Bromobenzene to 4-Trifluoromethylthio Cyanobenzene

This step involves nucleophilic substitution of bromine with cyanide to form 4-trifluoromethylthio cyanobenzene, a precursor for further oxidation to the sulfinylbenzoic acid.

  • Reaction Conditions :
    4-Trifluoromethylthio bromobenzene (0.1 mol) is reacted with cuprous cyanide (0.15 mol) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). The mixture is refluxed with stirring for approximately 5 hours.

  • Workup :
    After completion (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate. The organic phase is dried and concentrated to yield crude 4-trifluoromethylthio cyanobenzene with yields of 86.2–87.2% and purity above 96% (GC).

Parameter DMSO Solvent NMP Solvent
Reflux time ~5 hours ~5 hours
Yield (%) 87.2 86.2
Purity (GC) >96% >96%

Final Step: Oxidation to 4-Trifluoromethanesulfinylbenzoic Acid

While direct literature on the oxidation of 4-trifluoromethylthio benzoic acid to the sulfinyl derivative is limited in the provided sources, the general approach involves controlled oxidation of the methylthio group to the sulfinyl group.

  • Oxidizing Agents :
    Common oxidants for such transformations include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide under catalysis, or other peroxy acids. Reaction conditions typically require careful temperature control to avoid over-oxidation to sulfone.

  • Notes on Reaction :
    The oxidation must be selective to stop at the sulfinyl stage. Purification is often achieved by recrystallization or chromatography.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reagents & Conditions Yield (%) Purity (%) Notes
1 4-(Trifluoromethyl)benzoic acid Oxidation of 4-(trifluoromethyl)benzaldehyde, Cu & Co catalysts, O2, 70°C, 1 h 99 - High yield, mild conditions
2 4-Trifluoromethylthio bromobenzene Diazotization of 4-trifluoromethylthio aniline, CuBr, 30–50°C, 16–48 h 81.8–83.3 >96 Key intermediate
3 4-Trifluoromethylthio cyanobenzene CuCN, DMSO or NMP, reflux 5 h 86.2–87.2 >96 Precursor for sulfinyl acid
4 This compound Controlled oxidation of methylthio derivative (oxidants like m-CPBA) Not specified - Requires selective oxidation

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethanesulfinylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Medicinal Chemistry

4-Trifluoromethanesulfinylbenzoic acid has shown promise in the development of therapeutic agents, particularly as an inhibitor of protein kinases. Protein kinases play a crucial role in cell signaling and are implicated in various diseases, including cancer. The compound's ability to inhibit tyrosine kinases has been linked to potential treatments for neoplastic diseases such as leukemia and solid tumors .

Case Study: Inhibition of Angiogenesis

Research indicates that compounds similar to this compound can effectively inhibit angiogenesis, the formation of new blood vessels from existing ones. This property is particularly beneficial in treating conditions like diabetic retinopathy and other disorders characterized by abnormal blood vessel growth .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the creation of triflamides and triflimides. These derivatives are utilized as catalysts in various chemical reactions, including cycloaddition and Friedel-Crafts reactions, which are essential for synthesizing complex organic molecules .

Synthesis Example

A notable application involves the use of this compound in the synthesis of various heterocycles. For instance, its incorporation into reaction schemes has led to improved yields in the formation of spiroheteropolycyclic compounds and nitrogen-containing heterocycles .

Materials Science

In materials science, the compound's unique fluorinated structure allows it to be used in the development of low-melting ionic liquids. These ionic liquids have applications in stabilizing nanoparticles, which are crucial for advancements in fields like medicine, sensors, and optics .

Table: Summary of Applications

Application AreaSpecific UsesNotable Benefits
Medicinal ChemistryInhibition of protein kinasesPotential treatment for cancers
Organic SynthesisCatalysts for cycloaddition and Friedel-CraftsEnhanced yields in complex organic synthesis
Materials ScienceStabilization of nanoparticlesApplications in medicine and sensor technology

Mechanism of Action

The mechanism of action of 4-Trifluoromethanesulfinylbenzoic acid and its derivatives involves the interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The exact molecular targets may include enzymes involved in cell wall biosynthesis or membrane-associated proteins .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent(s) Key Applications
This compound C₈H₅F₃O₃S -SO-CF₃ (para) Organic synthesis building block
4-(Trifluoromethylthio)benzoic acid C₈H₅F₃O₂S -S-CF₃ (para) Intermediate with lower acidity
4-Chloro-3-(trifluoromethyl)sulfonamido analog C₁₅H₁₁ClF₃NO₄S -SO₂-NH-CH₂- (with Cl, CF₃) Pharmaceutical intermediates
Metsulfuron methyl C₁₄H₁₅N₅O₆S Triazine with methoxy, methyl Herbicide

Table 2: Physical Properties and Availability

Compound Name Molecular Weight Supplier Price (500 mg) Availability
This compound 238.18 CymitQuimica 1,702.00 € Discontinued
4-(Trifluoromethylthio)benzoic acid 222.18 RareChem Not listed Available
Sulfonamido analog 393.80 Combi-Blocks Login required Available

Research Findings

  • Acidity and Reactivity : The sulfinyl group in this compound increases acidity (pKa ~1.5–2.0) compared to its thio analog (pKa ~2.5–3.0), enhancing its utility in deprotonation reactions .
  • Synthetic Utility : The compound’s strong electron-withdrawing nature facilitates Suzuki-Miyaura couplings and carboxylate-directed metalations, outperforming less oxidized analogs .

Biological Activity

4-Trifluoromethanesulfinylbenzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a sulfinyl moiety attached to a benzoic acid framework. This unique structure contributes to its biological activity, influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, with notable efficacy observed against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory effects in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study, macrophages treated with this compound exhibited reduced levels of TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cytokine release.

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong capacity to scavenge free radicals, suggesting its potential role as an antioxidant agent.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µg/mL)Reference
DPPH25
ABTS30

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular targets. Computational studies suggest that the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-trifluoromethanesulfinylbenzoic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 4-bromobenzoic acid as the precursor. Perform a nucleophilic substitution with trifluoromethanesulfinyl chloride under anhydrous conditions (e.g., THF, −78°C, using LDA as a base). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .
  • Step 2 : Purify via recrystallization in ethanol/water (80:20) to remove unreacted sulfinyl chloride. Confirm purity using HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
  • Critical Note : Avoid moisture to prevent hydrolysis of the sulfinyl group .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • NMR Analysis : Use 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity (δ −60 to −70 ppm for CF3_3 groups). Compare 1H^{1}\text{H} NMR shifts with analogous benzoic acid derivatives .
  • Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]^- at m/z 280.03). Cross-reference with NIST spectral libraries for validation .
  • Elemental Analysis : Ensure C, H, S, and F percentages align with theoretical values (±0.3% tolerance) .

Q. What are the recommended protocols for safe handling and storage of this compound?

  • Methodology :

  • Handling : Use gloveboxes or fume hoods to prevent inhalation/contact. Wear nitrile gloves and PTFE-coated aprons due to the compound’s reactivity with skin lipids .
  • Storage : Store in amber vials under argon at −20°C. Avoid exposure to light or humidity to prevent sulfoxide degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F} NMR shifts) for this compound?

  • Methodology :

  • Hypothesis Testing : Suspect isotopic impurities or solvent effects. Re-run NMR in deuterated DMSO or acetone to assess solvent-induced shifts .
  • Control Experiments : Synthesize a deuterated analog (e.g., CF3_3 → CDF2_2) to isolate fluorine-specific interactions .
  • Advanced Techniques : Use 2D 1H^{1}\text{H}-19F^{19}\text{F} HOESY NMR to study spatial proximity between fluorine and protons .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

  • Methodology :

  • pH Stability Screen : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via UPLC-MS.
  • Stabilizers : Add 1% BSA or cyclodextrin to aqueous solutions to reduce hydrolysis at neutral pH .
  • Kinetic Analysis : Calculate degradation rate constants (kobsk_{\text{obs}}) using pseudo-first-order models. Correlate with Hammett substituent constants for predictive modeling .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to map electron density around the sulfinyl group. Identify nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with enzymatic targets (e.g., COX-2) using AutoDock Vina. Validate with in vitro IC50_{50} assays .

Q. What experimental designs address low yields in coupling reactions involving this compound?

  • Methodology :

  • Catalyst Screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura couplings. Optimize ligand choice (e.g., SPhos vs. XPhos) to reduce steric hindrance .
  • Microwave-Assisted Synthesis : Run reactions at 100°C for 10 minutes (vs. 24 hours conventional) to improve efficiency .

Q. How do researchers validate the compound’s role in inhibiting specific enzymes (e.g., kinases)?

  • Methodology :

  • Enzyme Assays : Use fluorescence-based ADP-Glo™ Kinase Assay. Compare inhibition curves with positive controls (e.g., staurosporine) .
  • SAR Studies : Synthesize analogs with modified sulfinyl groups (e.g., sulfonyl, thioether) to identify critical pharmacophores .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Trifluoromethanesulfinylbenzoic acid
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